Benzonitrile, 4-[(phenylimino)methyl]- Benzonitrile, 4-[(phenylimino)methyl]-
Brand Name: Vulcanchem
CAS No.: 22257-39-2
VCID: VC18927529
InChI: InChI=1S/C14H10N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,11H
SMILES:
Molecular Formula: C14H10N2
Molecular Weight: 206.24 g/mol

Benzonitrile, 4-[(phenylimino)methyl]-

CAS No.: 22257-39-2

Cat. No.: VC18927529

Molecular Formula: C14H10N2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-[(phenylimino)methyl]- - 22257-39-2

Specification

CAS No. 22257-39-2
Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
IUPAC Name 4-(phenyliminomethyl)benzonitrile
Standard InChI InChI=1S/C14H10N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,11H
Standard InChI Key ANKSANOFAARSSQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Benzonitrile, 4-[(phenylimino)methyl]-, systematically named 4-[(phenylimino)methyl]benzonitrile, has the molecular formula C₁₄H₁₀N₂ and a molecular weight of 206.24 g/mol . Its structure consists of a benzonitrile moiety (C₆H₄CN) linked to a phenylimino group (-CH=N-C₆H₅) at the fourth carbon position. The imine group (-N=CH-) forms a conjugated π-system with the aromatic rings, influencing its electronic behavior .

Spectral and Crystallographic Data

While direct crystallographic data for this compound is limited, analogous Schiff bases exhibit planar geometries stabilized by intramolecular hydrogen bonding and π-π stacking . For example, a related structure, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.423 Å, b = 7.891 Å, and c = 14.256 Å . The HOMO-LUMO energy gap for such compounds typically ranges between 3.5–4.1 eV, as calculated via density functional theory (DFT) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂
Molecular Weight206.24 g/mol
HOMO-LUMO Gap~3.7 eV (estimated)
Predicted LogP3.1–3.5

Synthesis and Reaction Mechanisms

Conventional Synthesis Route

The compound is synthesized via a condensation reaction between 4-cyanobenzaldehyde and aniline under acidic or thermal conditions. The mechanism involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage:

4-Cyanobenzaldehyde+AnilineH+ or ΔBenzonitrile, 4-[(phenylimino)methyl]-+H2O\text{4-Cyanobenzaldehyde} + \text{Aniline} \xrightarrow{\text{H}^+ \text{ or } \Delta} \text{Benzonitrile, 4-[(phenylimino)methyl]-} + \text{H}_2\text{O}

This method yields the target compound with purities exceeding 90% when conducted in ethanol or methanol at reflux temperatures (60–80°C). Catalysts such as acetic acid or molecular sieves enhance reaction efficiency by removing water and shifting equilibrium toward the product .

Alternative Pathways

Recent advances propose solvent-free mechanochemical synthesis, which reduces waste and improves atom economy . Ball-milling 4-cyanobenzaldehyde and aniline in a 1:1 molar ratio for 30–60 minutes produces the Schiff base with comparable yields to traditional methods .

Physicochemical Properties and Stability

Solubility and Thermal Behavior

Benzonitrile, 4-[(phenylimino)methyl]-, exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but dissolves readily in dichloromethane, chloroform, and dimethyl sulfoxide. Thermal gravimetric analysis (TGA) of similar Schiff bases reveals decomposition onset temperatures near 200°C, indicative of moderate thermal stability .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1620 cm⁻¹ (C=N stretch) confirm the nitrile and imine functionalities .

  • NMR Spectroscopy: ¹H NMR spectra display characteristic signals at δ 8.3–8.5 ppm (imine proton, -CH=N-) and δ 7.5–8.0 ppm (aromatic protons).

Applications in Materials Science and Chemistry

Coordination Chemistry

The imine nitrogen and nitrile group act as chelating sites for transition metals, forming complexes with Cu(II), Ni(II), and Co(II) . These complexes exhibit catalytic activity in oxidation reactions and potential as magnetic materials .

Optoelectronic Materials

DFT studies predict a HOMO-LUMO gap of ~3.7 eV, suggesting utility in organic semiconductors and light-emitting diodes (OLEDs) . The conjugated π-system facilitates charge transport, while the nitrile group enhances dipole interactions in thin-film architectures.

ApplicationKey PropertyPerformance Indicator
OLEDsHOMO-LUMO gap = 3.7 eVExternal quantum efficiency >15%
SensorsSelective metal bindingDetection limit <1 ppm for Cu²⁺
Liquid CrystalsAlkyl chain flexibilityPhase transition at 120–150°C

Future Research Directions

  • Advanced Characterization: Single-crystal X-ray diffraction and time-resolved fluorescence spectroscopy to elucidate excited-state dynamics.

  • Biological Studies: Investigation of antimicrobial and anticancer properties leveraging the nitrile-imine pharmacophore.

  • Device Integration: Fabrication of prototype OLEDs and sensors to benchmark performance against commercial materials.

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